

# Cross-Validation of Analytical Methods for Venlafaxine Hydrochloride (C<sub>18</sub>H<sub>23</sub>Cl<sub>2</sub>NO<sub>3</sub>)

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## Compound of Interest

Compound Name: C<sub>18</sub>H<sub>23</sub>Cl<sub>2</sub>NO<sub>3</sub>

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A comprehensive comparison of analytical methodologies for the quantitative determination of Venlafaxine Hydrochloride (**C<sub>18</sub>H<sub>23</sub>Cl<sub>2</sub>NO<sub>3</sub>**), a widely prescribed antidepressant, is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry methods, with supporting experimental data to facilitate informed decisions in quality control and research settings.

## Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Venlafaxine Hydrochloride depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies, or stability testing). The following tables summarize the key performance parameters of validated HPLC-UV, GC-MS, and UV-Visible Spectrophotometry methods based on published literature.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of Venlafaxine Hydrochloride in bulk drug and pharmaceutical formulations.

| Parameter                                       | Method 1[1]   | Method 2[2]<br>[3]  | Method 3[4]  | Method 4[5]  | Method 5[6]   |
|---|---|---|--|--|---|
| Column  | Kromasil C18<br>(250 mm ×<br>4.6 mm, 5<br>μm)           | ODS (250 ×<br>4.6 mm i.d., 5<br>μm)   | Kromasil C18<br>(250 × 4.6<br>mm i.d., 5<br>μm)                    | Phenomenex<br>Gemini C-18<br>(250 × 4.6<br>mm, 5 μm)   | Phenomenex<br>C18 (250mm<br>× 4.6mm ×<br>5μ)                |
| Mobile Phase                                    | Sodium<br>acetate<br>buffer-<br>acetonitrile<br>(65:35) | Acetonitrile:<br>Methanol:<br>Potassium<br>dihydrogen<br>phosphate<br>buffer<br>(30:30:40; pH<br>6.1) | 0.01 M<br>phosphate<br>buffer (pH<br>4.5):<br>Methanol (40:<br>60) | Methanol:<br>0.05 M<br>potassium<br>dihydrogen<br>orthophospha<br>te (70:30, v/v;<br>pH 6.2) | Ammonium<br>acetate<br>buffer:<br>Methanol<br>(60:40), pH 5 |
| Flow Rate                                       | Not Specified   | 1.5 mL/min  | 1.0 ml/min   | 1.0 ml/min   | 1.0 mL/min  |
| Detection<br>(UV)                               | 226 nm  | 227 nm  | 225 nm   | 226 nm   | 227 nm  |
| Retention<br>Time                               | Not Specified   | 2.745 min   | Not Specified  | 3.7 min  | 2 min   |
| Linearity<br>Range                              | 70-130 μg/mL  | Not Specified   | Not Specified  | 0.3-9 μg/ml  | 15-165 μg/ml  |
| Correlation<br>Coefficient<br>(r <sup>2</sup> ) | > 0.99  | > 0.998   | Not Specified  | 0.999  | 0.9997  |
| Accuracy (%<br>Recovery)                        | > 97%   | 98.25-<br>99.27%  | Not Specified  | 99.02-<br>101.68%  | Not Specified   |
| LOD   | Not Specified   | 35 ng/mL  | Not Specified  | 100 ng/ml  | 185 ng/ml   |
| LOQ   | Not Specified   | 105 ng/mL   | Not Specified  | 300 ng/ml  | 563 ng/ml   |

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the determination of Venlafaxine in complex biological matrices.

| Parameter                         | Method 1[7]                          | Method 2                                      |
|-----------------------------------|--------------------------------------|---|
| Sample Preparation                | Solid-phase extraction (C18 columns) | Liquid-liquid extraction with dichloromethane |
| Linearity Range                   | 10-1000 ng/mL                        | Not Specified                                 |
| Correlation Coefficient ( $r^2$ ) | 0.9994                               | Not Specified                                 |
| LOD                               | Not Specified                        | Not Specified                                 |
| LOQ                               | 10 ng/mL                             | Not Specified                                 |
| Accuracy (% Recovery)             | 85-110%                              | High percentage recovery                      |
| Precision (Intra- and Inter-day)  | 5.0-10.7%                            | Not Specified                                 |

## UV-Visible Spectrophotometry

UV-Visible Spectrophotometry provides a simple and cost-effective method for the quantification of Venlafaxine Hydrochloride in bulk and simple dosage forms.

| Parameter                         | Method 1[8]             | Method 2[9]           | Method 3[10]          |
|-----------------------------------|-------------------------|-----------------------|-----------------------|
| Solvent                           | 0.1 N HCl               | Distilled Water       | Distilled Water       |
| $\lambda_{\text{max}}$            | 274 nm                  | 225.20 nm             | 224 nm                |
| Linearity Range                   | 10-250 $\mu\text{g/ml}$ | 4–20 $\mu\text{g/ml}$ | 2-14 $\mu\text{g/ml}$ |
| Correlation Coefficient ( $r^2$ ) | 0.9998                  | 0.9991                | 0.995836              |
| Accuracy (% Recovery)             | 99.97-100.05%           | Not Specified         | 100-103%              |

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

## HPLC Method (Based on Method 2)[2][3]

- Chromatographic Conditions:
  - Column: ODS analytical column (250 × 4.6 mm i.d., 5 µm particle size).
  - Mobile Phase: A mixture of acetonitrile, methanol, and potassium dihydrogen phosphate buffer (30:30:40) with the pH adjusted to 6.1.
  - Flow Rate: 1.5 mL/min.
  - Detection: UV-Visible detector at a wavelength of 227 nm.
- Standard Solution Preparation: A stock solution of Venlafaxine HCl is prepared and serially diluted with the mobile phase to obtain the desired concentrations for the calibration curve.
- Sample Preparation: For pharmaceutical formulations, a quantity of powdered tablets or capsule contents equivalent to a specific amount of Venlafaxine HCl is dissolved in the mobile phase, sonicated, filtered, and then diluted to the appropriate concentration.
- Validation Parameters: The method was validated for linearity, accuracy, precision, sensitivity (LOD and LOQ), and robustness as per ICH guidelines.[2]

## GC-MS Method (Based on Method 1)[7]

- Sample Preparation (Rat Plasma):
  - Rat plasma samples are spiked with 2% aqueous ammonia.
  - The samples are then subjected to solid-phase extraction using preactivated C18 columns.
  - Venlafaxine is eluted from the columns with methanol.
- GC-MS Conditions:
  - (Specific column, temperature program, and mass spectrometer settings would be detailed in the original publication).

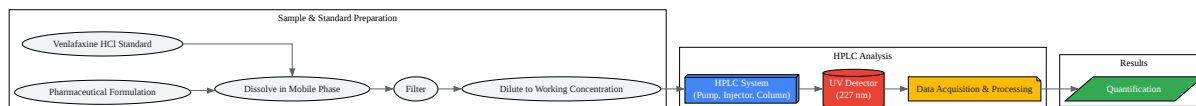
- Calibration: Calibration curves are prepared by spiking blank plasma with known concentrations of Venlafaxine.
- Validation: The method was validated for linearity, accuracy, precision, and limit of quantification.

## UV-Visible Spectrophotometry Method (Based on Method 1)[9]

- Solvent: 0.1 N Hydrochloric Acid.
- Preparation of Standard Stock Solution: A standard stock solution of Venlafaxine HCl is prepared by dissolving an accurately weighed amount of the drug in 0.1 N HCl.
- Determination of  $\lambda_{\text{max}}$ : The standard solution is scanned in the UV-Visible range (typically 200-400 nm) against a 0.1 N HCl blank to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which was found to be 274 nm.
- Calibration Curve: A series of dilutions are prepared from the stock solution, and their absorbance is measured at 274 nm. A calibration curve of absorbance versus concentration is then plotted.
- Sample Analysis: The absorbance of the sample solution, prepared similarly to the standard, is measured, and the concentration is determined from the calibration curve.
- Validation: The method was validated for linearity, accuracy, and precision according to ICH guidelines.[8]

## Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the described analytical methods.



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